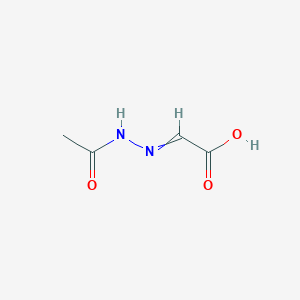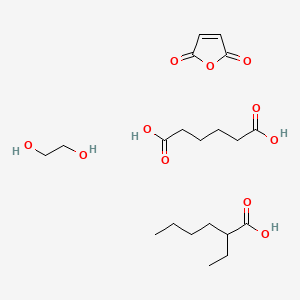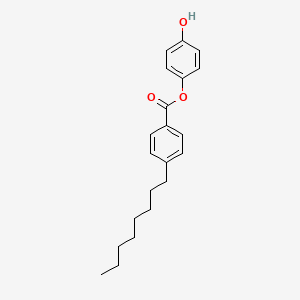
Methyl dec-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dec-2-ynoate is an organic compound with the molecular formula C11H18O2. It is an ester derived from dec-2-ynoic acid and methanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dec-2-ynoate can be synthesized through several methods. One common method involves the esterification of dec-2-ynoic acid with methanol in the presence of an acid catalyst. Another method includes the bromination of propyne gas followed by a palladium-catalyzed carbonylation of the bromopropyne product using carbon monoxide gas in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl dec-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Dec-2-ynoic acid.
Reduction: Dec-2-yn-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl dec-2-ynoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as an intermediate in pharmaceutical synthesis.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl dec-2-ynoate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pathways involved include esterification, oxidation, and reduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl but-2-ynoate: Another ester with similar reactivity but a shorter carbon chain.
Methyl oct-2-ynoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl dec-2-ynoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
67587-20-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl dec-2-ynoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-8H2,1-2H3 |
InChI Key |
UQRQXBZUSCNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)





![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)

